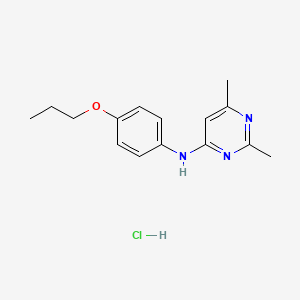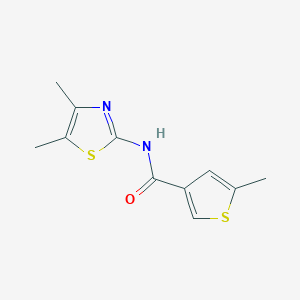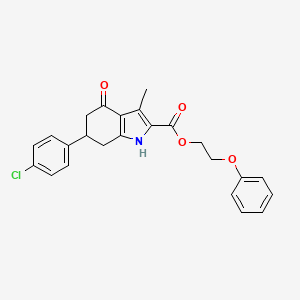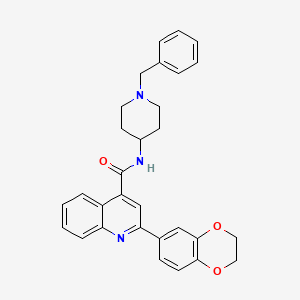
2,6-dimethyl-N-(4-propoxyphenyl)-4-pyrimidinamine hydrochloride
Overview
Description
2,6-dimethyl-N-(4-propoxyphenyl)-4-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as PD0332991 and is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Mechanism of Action
PD0332991 selectively inhibits CDK4/6, which are responsible for the phosphorylation of retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 to S phase transition of the cell cycle. Inhibition of CDK4/6 by PD0332991 leads to the accumulation of hypophosphorylated Rb, which in turn leads to cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
PD0332991 has been shown to have potent antiproliferative effects on cancer cells both in vitro and in vivo. In addition to its cell cycle inhibitory effects, PD0332991 has also been shown to induce senescence and apoptosis in cancer cells. PD0332991 has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab.
Advantages and Limitations for Lab Experiments
PD0332991 has several advantages for lab experiments, including its high selectivity for CDK4/6, its ability to induce cell cycle arrest in a reversible manner, and its potent antiproliferative effects on cancer cells. However, some limitations of PD0332991 include its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of PD0332991. One potential direction is the exploration of combination therapies with other anticancer agents to enhance the efficacy of PD0332991. Another direction is the investigation of PD0332991 in other types of cancers beyond breast cancer, such as melanoma and glioblastoma. Additionally, there is a need for the development of more potent and selective CDK4/6 inhibitors that can overcome the limitations of PD0332991.
Scientific Research Applications
PD0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. CDK4/6 are essential regulators of the cell cycle and their dysregulation is commonly observed in various types of cancers. PD0332991 has shown promising results in preclinical studies as a CDK4/6 inhibitor, leading to cell cycle arrest and inhibition of tumor growth.
properties
IUPAC Name |
2,6-dimethyl-N-(4-propoxyphenyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-4-9-19-14-7-5-13(6-8-14)18-15-10-11(2)16-12(3)17-15;/h5-8,10H,4,9H2,1-3H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLWMGOSKAURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4722665.png)
![9-[4-(benzyloxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4722673.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4722694.png)
![1,5-bis[4-(1H-triaziren-1-yl)phenyl]-1,4-pentadien-3-one](/img/structure/B4722696.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722700.png)

![3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4722731.png)
![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4722743.png)


![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)

